molecular formula C28H33N3O2 B7453797 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide

2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide

Cat. No.: B7453797
M. Wt: 443.6 g/mol
InChI Key: MQWYMTRBEAFNAP-UHFFFAOYSA-N
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Description

2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been reported to possess antidepressant, anxiolytic, and antinociceptive properties. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide is not fully understood. However, it has been suggested that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and neuronal survival. These biochemical and physiological effects are thought to underlie the compound's therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide in lab experiments is its high potency and selectivity. This makes it a useful tool for investigating the role of serotonin and other neurotransmitters in various physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the research on 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide. One potential avenue is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is the development of more potent and selective analogs of this compound, which may have improved therapeutic efficacy and fewer side effects. Finally, the use of advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), may provide further insights into the mechanism of action and physiological effects of this compound in the brain.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity, combined with its dual mechanism of action, make it a useful tool for investigating the role of neurotransmitters in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide involves the reaction between 1-(4-phenylphenyl)ethanone and 2-phenoxyethylamine in the presence of sodium hydride. The reaction mixture is then treated with acetic anhydride to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Properties

IUPAC Name

2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O2/c1-23(24-12-14-26(15-13-24)25-8-4-2-5-9-25)29-28(32)22-31-18-16-30(17-19-31)20-21-33-27-10-6-3-7-11-27/h2-15,23H,16-22H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWYMTRBEAFNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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